molecular formula C4H9NO2Se B1596266 Methylselenocysteine CAS No. 2574-71-2

Methylselenocysteine

Cat. No. B1596266
CAS RN: 2574-71-2
M. Wt: 182.09 g/mol
InChI Key: XDSSPSLGNGIIHP-UHFFFAOYSA-N
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Description

Methylselenocysteine, also known as Se-methylselenocysteine, is an analog of S-methylcysteine in which the sulfur atom is replaced with a selenium atom. It is an inhibitor of DMBA-induced mammary tumors and a chemopreventive agent that blocks cell cycle progression and proliferation of premalignant mammary lesions. Apoptosis has been proposed as the most plausible mechanism for the chemopreventive activities of selenocompounds .

Synthesis Analysis

Methylselenocysteine can be synthesized through the methylation of selenocysteine. The key enzyme responsible for SeMSC formation is selenocysteine Se-methyltransferase (BoSMT). This enzyme converts selenocysteine to Se-methylselenocysteine, which is a direct precursor of highly reactive methylselenol .

Molecular Structure Analysis

The molecular formula of Methylselenocysteine is C4H9NO2Se. It consists of a selenium atom bonded to an L-alanine backbone. The sulfur atom in cysteine is replaced by selenium in this compound .

Scientific Research Applications

Anticancer Activity and Chemoprevention

  • Methylselenocysteine (MeSeCys) is recognized for its potent anticancer activity. It's notably used in the biofortification of tomato fruits to increase its accumulation, providing a potential dietary source of this compound with anticancer benefits (Brummell et al., 2011).
  • MeSeCys and its derivative, methylseleninic acid, have been shown to inhibit cell accumulation and induce apoptosis in cancer cells. These properties underline its potential as a key agent in cancer chemoprevention (Ip et al., 2000).

Therapeutic Efficacy with Other Anticancer Drugs

  • The combination of MeSeCys with tamoxifen, an estrogen receptor modulator, showed synergistic inhibition of breast cancer xenografts, indicating its potential as an adjunct therapy in breast cancer treatment (Li et al., 2009).

Influence on Circadian and Growth-Regulatory Genes

  • MeSeCys plays a role in modulating the expression of circadian and growth-regulatory genes. It has shown effectiveness in resetting disrupted expression of these genes, which can be beneficial in the context of cancer prevention and therapy (Fang et al., 2010).

Pharmacokinetic and Pharmacogenomic Alterations

  • Studies have explored how MeSeCys affects the pharmacokinetics and pharmacogenomics in cancer therapy, particularly in combination with other drugs like irinotecan. It has been observed to influence drug accumulation and gene expression related to cancer treatment, demonstrating its potential in personalized medicine approaches (Azrak et al., 2005).

Selenium Metabolism and Supplemental Use

  • MeSeCys is also notable for its role in selenium metabolism. It's considered a promising precursor for selenium-containing drugs and supplements, with studies indicating efficient metabolism and selenoprotein synthesis upon ingestion (Tsuji et al., 2009).

Genetic Engineering for Phytoremediation

  • The potential of MeSeCys in genetic engineering for phytoremediation is being explored. By engineering non-accumulator plants to metabolize MeSeCys, there's a possibility to develop plants capable of tolerating and remediating selenium-contaminated environments (Ellis et al., 2004).

Mechanism of Action

Methylselenocysteine exerts its chemopreventive effects through apoptosis induction. It has been found to be more efficient at inducing apoptosis than selenite but less toxic. The exact mechanism involves the activation of caspase-3 and other apoptotic phenomena .

  • Physical and Chemical Properties Analysis

    • Stability : Selenocompounds are generally sensitive to oxidation and light exposure
  • Safety and Hazards

    The safety of Se-methylselenocysteine compared to other selenium compounds is still under investigation. Human studies are lacking, so the upper limit for selenium defined by the Scientific Committee on Food cannot be used for judging its safety .

    Future Directions

    Research should focus on maximizing SeMCys production in beneficial vegetable plants like broccoli. Understanding its bioavailability, metabolism, and potential health benefits will guide future studies .

    properties

    IUPAC Name

    2-amino-3-methylselanylpropanoic acid
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C4H9NO2Se/c1-8-2-3(5)4(6)7/h3H,2,5H2,1H3,(H,6,7)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    XDSSPSLGNGIIHP-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C[Se]CC(C(=O)O)N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C4H9NO2Se
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID30865265
    Record name DL-Se-methylselenocysteine
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID30865265
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    182.09 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    CAS RN

    2574-71-2, 26145-42-6
    Record name DL-Se-methylselenocysteine
    Source CAS Common Chemistry
    URL https://commonchemistry.cas.org/detail?cas_rn=2574-71-2
    Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
    Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
    Record name Methylselenocysteine
    Source ChemIDplus
    URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002574712
    Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
    Record name NSC319053
    Source DTP/NCI
    URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=319053
    Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
    Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
    Record name DL-Se-methylselenocysteine
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID30865265
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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    Reactant of Route 6
    Methylselenocysteine

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